molecular formula C24H18O6 B14520987 6H-4,6a-Epoxychryseno(4,5-cde)oxepin-6,7-diol, 4,7-dihydro-, diacetate CAS No. 62533-87-3

6H-4,6a-Epoxychryseno(4,5-cde)oxepin-6,7-diol, 4,7-dihydro-, diacetate

Cat. No.: B14520987
CAS No.: 62533-87-3
M. Wt: 402.4 g/mol
InChI Key: NFISTGVMNQGORI-UHFFFAOYSA-N
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Description

6H-4,6a-Epoxychryseno(4,5-cde)oxepin-6,7-diol, 4,7-dihydro-, diacetate is a complex organic compound with a unique structure that includes an epoxide and oxepin ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6H-4,6a-Epoxychryseno(4,5-cde)oxepin-6,7-diol, 4,7-dihydro-, diacetate typically involves multi-step organic reactions. The starting materials often include polycyclic aromatic hydrocarbons, which undergo a series of functional group transformations, including epoxidation and acetylation, to yield the final product. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods ensure consistent quality and scalability for commercial applications.

Chemical Reactions Analysis

Types of Reactions

6H-4,6a-Epoxychryseno(4,5-cde)oxepin-6,7-diol, 4,7-dihydro-, diacetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the epoxide ring.

    Substitution: Nucleophilic substitution reactions can introduce new functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation, with temperature and solvent choice being critical factors.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce diols.

Scientific Research Applications

6H-4,6a-Epoxychryseno(4,5-cde)oxepin-6,7-diol, 4,7-dihydro-, diacetate has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 6H-4,6a-Epoxychryseno(4,5-cde)oxepin-6,7-diol, 4,7-dihydro-, diacetate involves its interaction with specific molecular targets and pathways. The compound’s epoxide ring can react with nucleophilic sites in biomolecules, leading to various biological effects. These interactions can modulate cellular pathways and influence biological processes.

Comparison with Similar Compounds

Similar Compounds

    6H-Hydroxylphenanthro[4,5-cde]oxepin-4(6H)-one: A related compound with a similar core structure but different functional groups.

    4,7-Dihydro-4,6a-epoxychryseno[4,5-cde]oxepine-6,7(6H)-diol: Another similar compound with slight variations in its chemical structure.

Properties

CAS No.

62533-87-3

Molecular Formula

C24H18O6

Molecular Weight

402.4 g/mol

IUPAC Name

(19-acetyloxy-18,22-dioxahexacyclo[10.7.2.11,17.03,8.09,20.016,21]docosa-3,5,7,9(20),10,12(21),13,15-octaen-2-yl) acetate

InChI

InChI=1S/C24H18O6/c1-12(25)27-21-17-8-4-3-7-15(17)16-11-10-14-6-5-9-18-19(14)20(16)24(21)23(28-13(2)26)29-22(18)30-24/h3-11,21-23H,1-2H3

InChI Key

NFISTGVMNQGORI-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1C2=CC=CC=C2C3=C4C15C(OC(O5)C6=CC=CC(=C64)C=C3)OC(=O)C

Origin of Product

United States

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